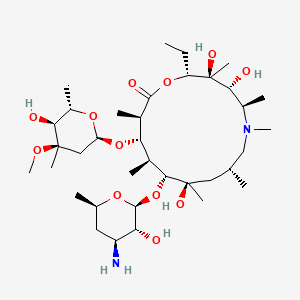

N',N'-Di(desmethyl)azithromycin

Übersicht

Beschreibung

“N’,N’-Di(desmethyl)azithromycin” is a metabolite of Azithromycin . It is also known as “3’-N,N-Di(desmethyl)azithromycin” and has the molecular formula C36H68N2O12 . It is used for research purposes .

Synthesis Analysis

While specific synthesis details for “N’,N’-Di(desmethyl)azithromycin” were not found, it is known that azithromycin can be synthesized from desmethyl-azithromycin .Physical And Chemical Properties Analysis

“N’,N’-Di(desmethyl)azithromycin” is a white solid . It has a melting point of >209°C and a predicted boiling point of 817.3±65.0 °C . It is slightly soluble in chloroform and methanol .Wissenschaftliche Forschungsanwendungen

Metabolite Identification and Distribution : In a study conducted on ball pythons, researchers identified 15 metabolites of Azithromycin, including N',N'-Di(desmethyl)azithromycin. This study contributed to understanding the metabolism and distribution of Azithromycin metabolites in different tissues (Hunter et al., 2003).

Antiviral Activity in COVID-19 Treatment : Azithromycin, due to its antiviral properties, has been considered for treating COVID-19. Although not approved for viral infections, its clinical pharmacology characteristics are significant for planning clinical trials (Damle et al., 2020).

Role in Cystic Fibrosis and Mycobacterial Infection : A study revealed that long-term use of Azithromycin might predispose cystic fibrosis patients to mycobacterial infection by blocking autophagosome clearance (Renna et al., 2011).

Antimicrobial and Pharmacokinetic Properties : Azithromycin exhibits antimicrobial activity against a range of pathogens, including Gram-negative bacteria. Its pharmacokinetic properties allow effective tissue concentrations and a long half-life, making it a potent antibiotic (Peters et al., 1992).

Inhibitory Effects on Viral Replication : Azithromycin shows inhibitory effects on the replication of various viruses, including rhinovirus, influenza A, and coronaviruses. Its anti-inflammatory properties are also highlighted, which can be crucial in severe viral infections like COVID-19 (Oliver & Hinks, 2020).

Upregulation of Antiviral Responses Against Zika Virus : Azithromycin upregulates host type I and III interferons and their downstream genes in response to Zika virus infection, suggesting its potential as a broad antiviral agent (Li et al., 2019).

Periodontal Treatment Applications : Azithromycin is effective against common periodontopathogens and has immune-modulating/anti-inflammatory effects. It shows promise in the treatment of advanced periodontal diseases (Hirsch et al., 2012).

Detection Methods for Azithromycin : New methods have been developed for the detection of Azithromycin in cells and tablets, emphasizing the importance of monitoring its use and guiding pharmacy practices (Guo et al., 2021).

Synthesis and Antimicrobial Activities of Azithromycin Metal Complexes : Research on azithromycin metal complexes shows potential antimicrobial activities against various bacterial strains and fungi (SaeedArayne et al., 2014).

Anti-Inflammatory Effects in Cystic Fibrosis Airway Epithelial Cells : Azithromycin has been shown to reduce IL-8 mRNA and protein expression in cystic fibrosis cells, suggesting its potential for anti-inflammatory applications (Cigana et al., 2006).

Safety And Hazards

Eigenschaften

IUPAC Name |

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-amino-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H68N2O12/c1-13-25-36(10,44)29(40)22(6)38(11)17-18(2)15-34(8,43)31(50-33-27(39)24(37)14-19(3)46-33)20(4)28(21(5)32(42)48-25)49-26-16-35(9,45-12)30(41)23(7)47-26/h18-31,33,39-41,43-44H,13-17,37H2,1-12H3/t18-,19-,20+,21-,22-,23+,24+,25-,26+,27-,28+,29-,30+,31-,33+,34-,35-,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCDDIDGPAIGEHC-GGNUPITBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N)O)(C)O)C)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N)O)(C)O)C)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H68N2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

720.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N',N'-Di(desmethyl)azithromycin | |

CAS RN |

612069-27-9 | |

| Record name | N',N'-Di(desmethyl)azithromycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612069279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N',N'-DI(DESMETHYL)AZITHROMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08RJ9G244H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Bromophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B601165.png)